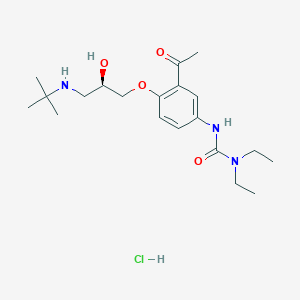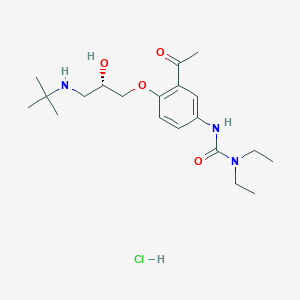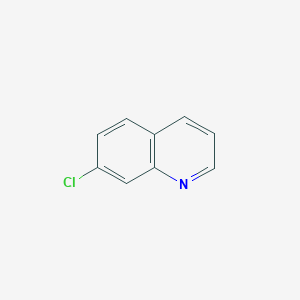
7-Chloroquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Chloroquinoline and its derivatives involves various chemical reactions, highlighting the versatility of this scaffold in generating compounds with targeted properties. One approach to synthesizing chloroquine-containing compounds, which are derived from 7-Chloroquinoline, involves modifications to enhance biological activity and reduce resistance seen in some strains of Plasmodium falciparum, indicating the compound's foundational role in developing antimalarial and other therapeutic agents (Njaria et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Insecticidal Effects on Larval Vectors of Malaria and Dengue Diseases
- Summary of Application : A new quinoline derivative, 4,7-dichloroquinoline, was synthesized and showed significant larvicidal and pupicidal properties against a malarial and a dengue vector .
- Methods of Application : The compound was synthesized and tested on larval and pupal populations of Anopheles stephensi and Aedes aegypti .
- Results : The lethal toxicity ranged from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
2. Antimalarial and Antiviral Activity
- Summary of Application : The 4,7-dichloroquinoline showed significant growth inhibition of both sensitive strains of Plasmodium falciparum and activity against the viral pathogen serotype 2 (DENV-2) .
- Methods of Application : The compound was synthesized and tested in vitro against Plasmodium falciparum and DENV-2 .
- Results : The IC50 values were 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r) for Plasmodium falciparum. The compound also showed significant activity against DENV-2 .
3. Antimicrobial, Antimalarial, and Anticancer Activity
- Summary of Application : New 7-chloroquinoline derivatives were synthesized and evaluated for their antimicrobial, antimalarial, and anticancer activity .
- Methods of Application : The compounds were synthesized using ultrasound irradiation and then tested for their biological activity .
- Results : All the compounds showed moderate antimalarial activity with IC50 < 100 μM, six of them showed high antimalarial activity with IC50 < 50 M. The compounds were also screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines .
4. Antifungal Activity
- Summary of Application : The 7-chloroquinoline derivatives were evaluated for their antifungal activity .
- Methods of Application : The compounds were synthesized using ultrasound irradiation and then tested for their biological activity .
- Results : The antibacterial screening data showed moderate to good inhibition zone (12.5 ± 0.63–23.8 ± 1.5) towards all the tested compounds .
5. Antitumor Activity
- Summary of Application : The 7-chloroquinoline derivatives were evaluated for their antitumor activity .
- Methods of Application : The compounds were synthesized and then tested for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma) and Hela (Cervical carcinoma) cell lines .
- Results : Compounds (3) and (9) exerted the highest activity on all cell lines and showed special selectivity toward MCF-7 cells .
6. Antiviral Activity
- Summary of Application : The 4,7-dichloroquinoline showed significant activity against the viral pathogen serotype 2 (DENV-2) .
- Methods of Application : The compound was synthesized and tested in vitro against DENV-2 .
- Results : The quinoline compound showed significant activity against DENV-2 under in vitro conditions .
7. Synthesis of New Derivatives
- Summary of Application : New derivatives of 7-chloroquinoline were synthesized using ultrasound irradiation .
- Methods of Application : The compounds were synthesized using ultrasound irradiation .
- Results : The newly synthesized compounds were evaluated for their antimicrobial, antimalarial, and anticancer activity .
8. Insecticidal Effects on Larval Vectors of Malaria and Dengue Diseases
- Summary of Application : A new quinoline derivative, 4,7-dichloroquinoline, was synthesized and showed significant larvicidal and pupicidal properties against a malarial and a dengue vector .
- Methods of Application : The compound was synthesized and tested on larval and pupal populations of Anopheles stephensi and Aedes aegypti .
- Results : The lethal toxicity ranged from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
9. Antiplasmodial Efficacy
- Summary of Application : The 4,7-dichloroquinoline showed significant growth inhibition of both sensitive strains of Plasmodium falciparum .
- Methods of Application : The compound was synthesized and tested in vitro against Plasmodium falciparum .
- Results : The IC50 values were 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r) for Plasmodium falciparum .
Safety And Hazards
7-Chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUPQRODVPRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334803 | |
| Record name | 7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline | |
CAS RN |
612-61-3 | |
| Record name | 7-Chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


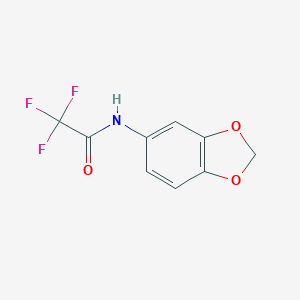
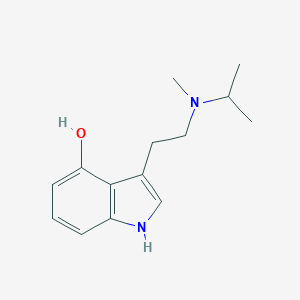
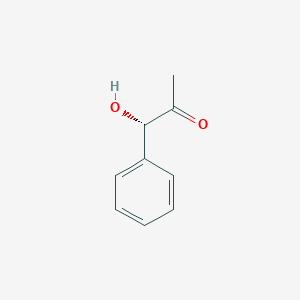
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
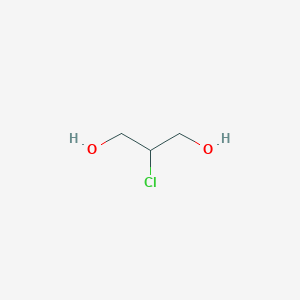

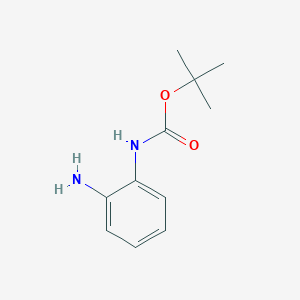
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
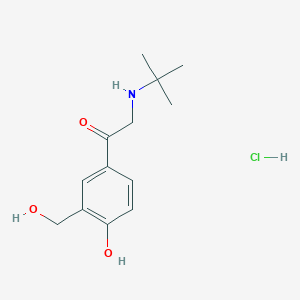
![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)
![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)
